molecular formula C8H11F2N3 B3012596 N-{[1-(二氟甲基)-1H-咪唑-2-基]甲基}环丙胺 CAS No. 929972-70-3

N-{[1-(二氟甲基)-1H-咪唑-2-基]甲基}环丙胺

货号 B3012596
CAS 编号: 929972-70-3
分子量: 187.194
InChI 键: VLTCUTZORLVKPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related imidazole compounds and cyclopropanamines involves various strategies. For instance, N-(1-Methyl)cyclopropylbenzylamine, a compound with a cyclopropylamine moiety, was synthesized and shown to inactivate pig liver mitochondrial monoamine oxidase, suggesting a method for synthesizing cyclopropylamine derivatives . Additionally, imidazol(in)ium-2-carboxylates, which are related to imidazole structures, were prepared from N-heterocyclic carbenes (NHCs) by reaction with carbon dioxide, indicating a potential synthetic route for imidazole derivatives .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which is a five-membered ring containing two nitrogen atoms. The papers do not directly discuss the molecular structure of "N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine," but they do provide information on the structure of related compounds. For example, the synthesis of bicyclic imidazole derivatives from N-cyanolactam 2-imines suggests the versatility of the imidazole ring in forming complex bicyclic structures .

Chemical Reactions Analysis

The chemical reactivity of imidazole and cyclopropanamine derivatives is highlighted in the papers. Cyclopropenimine-catalyzed enantioselective Mannich reactions demonstrate the reactivity of cyclopropylamine derivatives in forming carbon-nitrogen bonds . The ability of imidazol(in)ium-2-carboxylates to act as NHC precursors in ruthenium-promoted olefin metathesis and cyclopropanation reactions indicates the potential for imidazole derivatives to participate in various catalytic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole and cyclopropanamine derivatives are influenced by their molecular structure. While the papers do not provide specific details on the physical and chemical properties of "N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine," they do mention properties of related compounds. For example, the stability of N-cyclopropyl-N-phenylamine under aerobic conditions and its conversion into N-(1,2-dioxolan-3-yl)-N-phenylamine suggests the sensitivity of cyclopropanamines to oxidative conditions .

科学研究应用

组胺 H3 受体激动剂

Kazuta 等人(2003 年)的研究表明,包括 (1S,2S)-2-(2-氨基乙基)-1-(1H-咪唑-4-基)环丙烷在内的组胺的环丙烷类类似物被合成为组胺 H3 受体激动剂。“折叠”的顺式类似物具有顺式环丙烷结构,对组胺 H3 受体表现出显着的结合亲和力和激动剂作用,表明其在选择性组胺 H3 受体靶向中的潜力(Kazuta 等,2003).

赖氨酸特异性脱甲基酶-1 抑制

Blass(2016 年)报道了一系列赖氨酸特异性脱甲基酶 1 (LSD1) 的功能化环丙胺抑制剂,LSD1 是组蛋白甲基化和基因表达中的关键酶。这些抑制剂包括 N-{[1-(二氟甲基)-1H-咪唑-2-基]甲基}环丙胺的变体,正在作为精神分裂症和阿尔茨海默病等多种神经系统疾病的潜在治疗剂进行研究(Blass,2016).

晶体学和结构分析

Boechat 等人(2016 年)研究了包括 4-环丙基-1-(1-甲基-4-硝基-1H-咪唑-5-基)-1H-1,2,3-三唑在内的衍生物的晶体结构,这些衍生物与 N-{[1-(二氟甲基)-1H-咪唑-2-基]甲基}环丙胺在结构上相似。他们的研究为这些化合物的分子几何结构和电子密度分布提供了有价值的见解,有助于更深入地了解它们的化学行为(Boechat 等,2016).

结合位点表征

De Esch 等人(1999 年)描述了 2-(1H-咪唑-4-基)环丙胺(一种结构相关的化合物)的各种立体异构体的合成和组胺活性。他们的研究有助于表征组胺 H3 受体的结合位点,这对于理解 N-{[1-(二氟甲基)-1H-咪唑-2-基]甲基}环丙胺与生物靶标的相互作用至关重要(De Esch 等,1999).

构象限制以提高活性

研究表明,对生物活性化合物(例如那些包含环丙烷环的化合物)进行构象限制可以增强其活性。例如,Kazuta 等人(2002 年)专注于合成 (1S,2R)- 和 (1R,2R)-2-氨基甲基-1-(1H-咪唑-4-基)环丙烷作为组胺的构象限制类似物,提供了对构象限制在药物开发中的应用的见解(Kazuta 等,2002).

安全和危害

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

属性

IUPAC Name

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3/c9-8(10)13-4-3-11-7(13)5-12-6-1-2-6/h3-4,6,8,12H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTCUTZORLVKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NC=CN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。